Boc-5-hydroxy-DL-tryptophan

Description

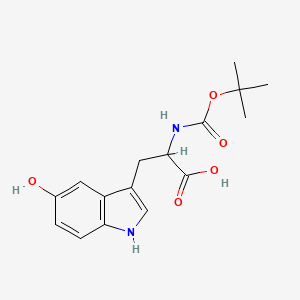

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELADEDZLOFFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc 5 Hydroxy Dl Tryptophan and Its Stereoisomers

Chemical Synthesis Routes to N-Boc-5-hydroxy-DL-tryptophan

Chemical synthesis provides a reliable, albeit often complex, alternative to extraction from natural sources like the seeds of Griffonia simplicifolia. frontiersin.orgresearchgate.net Synthetic routes offer the advantage of scalability and control over purity but require careful management of reaction conditions and protecting groups to achieve the desired product. frontiersin.orgresearchgate.net

Strategies for Indole (B1671886) Ring Functionalization and Hydroxylation at the C5 Position

The functionalization of the indole ring, a core component of tryptophan, is a well-explored area of organic chemistry. ub.edu However, achieving regioselectivity at the C5 position of the benzene (B151609) portion of the ring presents a challenge, as the C2 and C3 positions of the pyrrole (B145914) ring are inherently more reactive. nih.gov

Strategies often begin not with tryptophan itself, but with pre-functionalized indole or aniline (B41778) derivatives. google.com For instance, synthesis can start from p-substituted aniline compounds that already contain a protected hydroxyl group (like a methoxy (B1213986) or benzyloxy group) at the position that will become C5 of the indole ring. google.com The indole ring is then constructed through methods like the Fischer indole synthesis.

Direct C-H functionalization of the indole ring is a more modern approach. While functionalization at C2 and C3 is common, remote C-H functionalization at the C5 position is less frequently achieved and often requires specific directing groups or catalysts. nih.govacs.org Recent developments have shown success in the regioselective iodination and alkylation of the C5 position, which can serve as a handle for introducing the hydroxyl group. nih.govresearchgate.netrsc.org For example, copper-catalyzed reactions have been developed for the C5–H alkylation of indoles that bear carbonyl functionalities at the C3 position. nih.gov

N-alpha Protection Strategies Utilizing the Boc Group

The protection of the α-amino group is a fundamental step in amino acid chemistry to prevent unwanted side reactions during subsequent synthetic transformations. springernature.com The tert-butyloxycarbonyl (Boc) group is one of the most common N-protecting groups used in peptide synthesis. creative-peptides.com

The introduction of the Boc group onto the α-amino nitrogen of 5-hydroxy-DL-tryptophan is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The reaction is generally straightforward and high-yielding. The Boc group is valued for its stability under a wide range of conditions while being easily removable under moderately acidic conditions, such as with trifluoroacetic acid (TFA). creative-peptides.com This specific reactivity is a cornerstone of the Boc strategy in solid-phase peptide synthesis. biosynth.com

| Reagent | Conditions | Purpose |

| Di-tert-butyl dicarbonate (Boc₂O) | Basic (e.g., NaOH, NaHCO₃) in a solvent like water/dioxane | Introduction of the Boc protecting group onto the α-amino group. |

| Trifluoroacetic acid (TFA) | Anhydrous, often in dichloromethane (B109758) (DCM) | Cleavage (deprotection) of the Boc group from the α-amino group. |

Regioselective Introduction of the 5-Hydroxy Moiety

Achieving regioselectivity for the C5 hydroxylation is a critical challenge. Direct hydroxylation of tryptophan often leads to a mixture of mono-, di-, and tri-hydroxylated products that are difficult to separate. google.com

A common and effective strategy involves a multi-step synthesis starting from an indole precursor already bearing a functional group at the C5 position. A prime example is the use of 5-bromoindole (B119039). nih.govgoogle.com The side chain is first added at the C3 position, and the bromine atom is later converted to a hydroxyl group, often through a nucleophilic substitution or a metal-catalyzed coupling reaction followed by ether cleavage. One patented method involves a Michael addition reaction using 5-bromoindole and 3-bromo-2-hydroxyimino-propionate as substrates to build the amino acid side chain. frontiersin.orgnih.govgoogle.com

Another approach involves the oxidation of 2,3-dihydrotryptophan, which can then be selectively hydroxylated. For instance, oxidation with potassium nitrosodisulfonate (Fremy's salt) has been used to introduce the hydroxyl group at the C5 position. google.com

Racemic Mixture Synthesis and Resolution Techniques

Many chemical syntheses of amino acids, unless employing asymmetric catalysis, naturally result in a racemic mixture of D and L enantiomers (a DL-mixture). google.com Syntheses starting from achiral precursors, such as substituted indoles and acrylic acid derivatives, typically yield DL-5-hydroxytryptophan. google.comgoogle.com

Once the racemic mixture of N-Boc-5-hydroxy-DL-tryptophan is obtained, resolution is required to isolate the desired stereoisomer (commonly the L-form for biological applications). Standard resolution techniques include:

Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent (e.g., a chiral amine or acid like tartaric acid) to form diastereomeric salts. google.com These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

Enzymatic Resolution: Specific enzymes can selectively act on one enantiomer. For example, an acylase enzyme can selectively deacylate the N-acetyl group from one enantiomer of a racemic N-acetyl-5-hydroxytryptophan mixture, allowing for the separation of the free amino acid from the still-acetylated counterpart.

Chiral Chromatography: The racemic mixture can be separated using a chromatography column that has a chiral stationary phase. The two enantiomers interact differently with the chiral phase, leading to different retention times and allowing for their separation.

Biocatalytic Approaches to 5-Hydroxytryptophan (B29612) Precursors

Biocatalysis offers a green and highly specific alternative to chemical synthesis for producing 5-hydroxytryptophan, the direct precursor to the target compound. nih.gov These methods leverage the high selectivity of enzymes to perform specific chemical transformations under mild conditions. frontiersin.org

The key biological pathway for 5-HTP synthesis is the hydroxylation of L-tryptophan, a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH). nih.govwikipedia.orgunito.it TPH is a monooxygenase that requires molecular oxygen and a cofactor, tetrahydrobiopterin (B1682763) (BH₄), for its activity. frontiersin.orgnih.govnih.gov

Research in this area focuses on metabolic engineering and enzyme evolution to create efficient microbial production systems. researchgate.net Strategies include:

Engineered Microorganisms: Strains of Escherichia coli or other microbes are genetically engineered to express a TPH enzyme. nih.gov For example, a TPH gene from an organism like Oryctolagus cuniculus (rabbit) can be introduced into E. coli to enable the conversion of tryptophan to 5-HTP. google.com

Cofactor Regeneration: A major challenge is the supply and regeneration of the expensive BH₄ cofactor. nih.gov To overcome this, engineered strains are often designed with additional enzymatic pathways that can synthesize and regenerate BH₄ in situ, making the process more economically viable. researchgate.net

Novel Biosynthetic Pathways: Alternative pathways have been designed that bypass the need for the often-unstable TPH enzyme. One such strategy uses a salicylate (B1505791) 5-hydroxylase to convert anthranilate to 5-hydroxyanthranilate, which can then be converted into 5-HTP using other enzymes from the tryptophan synthesis pathway. researchgate.netunito.it

These biocatalytic methods typically produce the enantiomerically pure L-5-hydroxytryptophan, eliminating the need for a resolution step. The resulting L-5-HTP can then be isolated and chemically protected with a Boc group in a subsequent step to yield N-Boc-5-hydroxy-L-tryptophan.

Enzymatic Hydroxylation of Tryptophan

The direct enzymatic hydroxylation of L-tryptophan at the 5-position of the indole ring is a primary route for the biosynthesis of L-5-hydroxytryptophan. This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH). frontiersin.org

TPH is a monooxygenase that belongs to the family of aromatic amino acid hydroxylases. nih.gov The catalytic mechanism involves the incorporation of one atom of molecular oxygen into the tryptophan substrate, while the other oxygen atom is reduced to water. nih.gov This enzymatic conversion is a critical and rate-limiting step in the natural biosynthesis of serotonin (B10506). nih.gov

The catalytic activity of TPH is dependent on several essential cofactors:

Tetrahydrobiopterin (BH4): This is a crucial cofactor that provides the reducing equivalents for the activation of molecular oxygen. frontiersin.orgfrontiersin.org During the reaction, BH4 is oxidized.

Iron (Fe2+): The enzyme contains a non-heme iron ion at its active site, which is vital for the catalytic process. frontiersin.org

Molecular Oxygen (O2): Serves as the oxidizing agent for the hydroxylation of the tryptophan ring. frontiersin.org

Recombinant Microbial Systems for 5-Hydroxytryptophan Production

To overcome the limitations of using isolated enzymes, researchers have developed whole-cell biocatalytic systems using recombinant microorganisms, primarily the bacterium Escherichia coli. nih.govnih.gov These systems are engineered to efficiently produce 5-HTP from either tryptophan or simple carbon sources like glucose. nih.govconsensus.app This approach offers the advantage of containing the necessary enzymes and cofactor regeneration pathways within a single cellular factory.

Key strategies in engineering these microbial systems include:

Enzyme Engineering and Selection: While mammalian TPH has low activity in bacteria, other hydroxylases have been successfully engineered for this purpose. nih.gov For instance, phenylalanine 4-hydroxylase (PAH) has been modified through sequence- and structure-based protein engineering to shift its substrate preference from phenylalanine to tryptophan, enabling the efficient conversion of tryptophan to 5-HTP. nih.gov In one study, mutating two residues in the active site of Pseudomonas aeruginosa PAH increased the enzyme's catalytic rate constant (kcat) by 5.2 times. frontiersin.org Another approach involved engineering an aromatic amino acid hydroxylase from Cupriavidus taiwanensis (CtAAAH) to create a mutant with a preference for tryptophan. researchgate.net

Cofactor Regeneration: A critical aspect of whole-cell biocatalysis is the continuous supply of the essential BH4 cofactor. Engineered strains often include the introduction of a foreign BH4 recycling mechanism. nih.gov This allows the host cell's endogenous tetrahydromonapterin (MH4) to be utilized and efficiently regenerated, sustaining the hydroxylation reaction. nih.gov

Metabolic Engineering for de novo Production: Beyond converting exogenously supplied tryptophan, metabolic engineering efforts have focused on producing 5-HTP directly from glucose. nih.gov This involves introducing the necessary enzyme for hydroxylation and optimizing the host's native metabolic pathways to increase the precursor supply of L-tryptophan. researchgate.net By combining the engineered hydroxylase and the BH4 regeneration pathway in an L-tryptophan-producing E. coli strain, researchers have successfully achieved de novo biosynthesis of 5-HTP. researchgate.net

These recombinant systems have demonstrated significant potential for the large-scale production of 5-HTP.

Table 1: Research Findings on 5-HTP Production in Recombinant E. coli

| Engineered Enzyme | Host Strain | Substrate | Production System | 5-HTP Titer |

|---|---|---|---|---|

| Engineered Phenylalanine 4-Hydroxylase | E. coli | Tryptophan | Whole-cell bioconversion (Shake flask) | 1.1-1.2 g/L nih.gov |

| Engineered Aromatic Amino Acid Hydroxylase (CtAAAH-W192F) | E. coli (L-trp producing) | Glucose | Batch fermentation | 962 mg/L researchgate.netnih.gov |

| Human TPH | E. coli BL21 | 2 g/L Tryptophan | Whole-cell bioconversion | 1.24 g/L researchgate.net |

| Engineered Aromatic Amino Acid Hydroxylase (CtAAAH-W192F) | E. coli (L-trp producing) | Glucose | Shake flask | 100 mg/L researchgate.net |

Advanced Chemical Transformations and Derivatizations of N Boc 5 Hydroxy Dl Tryptophan

Applications in Solid-Phase and Solution-Phase Peptide Synthesis

Incorporation into Peptide Sequences

N-Boc protection of the indole (B1671886) nitrogen is a common strategy in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. peptide.com During the acidic conditions used for the cleavage of Nα-Boc groups or side-chain protecting groups like those on arginine, the electron-rich indole ring of tryptophan is susceptible to electrophilic attack and oxidation. peptide.comspringernature.com The N-Boc group mitigates this by withdrawing electron density from the indole ring, thus protecting it from degradation. peptide.com

Fmoc-Trp(Boc)-OH is a commercially available derivative frequently used in Fmoc-based SPPS. chemimpex.compeptide.com This reagent allows for the efficient incorporation of a protected 5-hydroxytryptophan (B29612) residue into a growing peptide chain. The synthesis involves the standard coupling and deprotection cycles of SPPS. Researchers have successfully incorporated Fmoc-protected 5-hydroxytryptophan into various peptide sequences derived from proteins like skeletal muscle actin and creatin kinase, confirming the product's structure via tandem mass spectrometry. nih.gov The ability to selectively introduce 5-hydroxytryptophan into proteins in mammalian cells has also been demonstrated using an orthogonal tryptophanyl-transfer RNA synthetase/tRNA pair, highlighting its utility as a fluorescent probe and for protein crosslinking studies. nih.gov

Table 1: Protecting Group Strategy in Peptide Synthesis

| Derivative | Synthesis Type | Purpose of Indole N-Boc Group |

|---|---|---|

| Fmoc-Trp(Boc)-OH | Solid-Phase Peptide Synthesis (SPPS) | Prevents side reactions on the indole ring during acidic cleavage steps. peptide.com |

Compatibility with Various Peptide Ligation Methodologies

Peptide ligation techniques are essential for synthesizing large proteins by joining smaller, unprotected peptide fragments. Native Chemical Ligation (NCL) is a prominent method that involves the reaction of a C-terminal peptide thioester with an N-terminal cysteine residue. nih.gov The compatibility of protecting groups is critical for the success of these ligations. While the Nα-Boc protecting group is fundamental to the synthesis of peptide fragments via Boc-SPPS, the choice of side-chain protection is also important. nih.gov The use of Boc-protected tryptophan is generally compatible with NCL protocols.

Another ligation method, the Pictet-Spengler reaction, has been adapted for joining a peptide with an N-terminal tryptophan to another peptide possessing a C-terminal aldehyde. researchgate.net This reaction, however, often requires acidic conditions which may not be suitable for all proteins. The development of carbohydrate-promoted Pictet-Spengler reactions under biocompatible conditions offers a promising strategy for modifying biomolecules with N-terminal tryptophan residues. researchgate.net

Further Functionalization of the Indole Moiety

The indole ring of N-Boc-5-hydroxy-DL-tryptophan is a rich platform for further chemical modification, allowing for the synthesis of a diverse array of derivatives for various applications.

Electrophilic and Nucleophilic Substitutions on the Indole Ring (e.g., C7-derivatization)

The indole ring is highly reactive towards electrophilic substitution, with the C3 position being the most favored site. researchgate.net However, with the C3 position occupied by the alanine side chain in tryptophan, reactivity shifts to other positions. Directing group strategies are often employed to achieve regioselectivity.

A significant advancement has been the direct C-H functionalization at the C7 position of the indole ring. An iridium-catalyzed C-H borylation method provides a streamlined process for C7 boronation of N-Boc-tryptophan derivatives. nih.govnih.gov This method involves a two-step, single-flask procedure of C2/C7 diborylation followed by a selective C2 protodeboronation, yielding the C7-boronated tryptophan. nih.gov This C7-boro-tryptophan ester is a key intermediate for introducing various substituents at the C7 position through cross-coupling reactions, which is particularly useful in the synthesis of complex natural products and radiolabeled compounds. nih.govmdpi.com

Nucleophilic substitution reactions on the indole nucleus are less common but can be achieved under specific conditions. For instance, 1-hydroxytryptophan derivatives can undergo nucleophilic substitution at the N1 position with various nucleophiles, including other indoles, in the presence of acid. researchgate.netresearchgate.net

Table 2: Regioselective Functionalization of the Indole Ring

| Position | Reaction Type | Method | Application |

|---|---|---|---|

| C7 | Electrophilic Borylation | Iridium-catalyzed C-H activation | Synthesis of C7-substituted tryptophan analogs and radiolabeling precursors. nih.govmdpi.com |

| C2 | Photocatalytic Alkylation | Visible-light irradiation with α-bromo-carbonyl compounds | Post-synthetic functionalization of tryptophan-containing peptides. |

Synthesis of Indole-Fused Heterocycles

The indole nucleus can serve as a scaffold for the construction of fused heterocyclic systems, which are prevalent in pharmaceuticals and natural products. nih.govsemanticscholar.org Multicomponent reactions (MCRs) have been developed for the modular assembly of indole-fused seven-membered heterocycles. semanticscholar.org For example, a reaction involving an indole, formaldehyde, and an amino hydrochloride can rapidly produce indole-fused oxadiazepines. By adding sodium thiosulfate (B1220275) to this reaction, the pathway can be diverted to furnish indole-fused thiadiazepines. semanticscholar.org These methods provide efficient access to complex molecular architectures with potential biological activity. semanticscholar.org Various synthetic strategies, such as the Fischer, Bischler, and Larock indole syntheses, are foundational for creating the initial indole structure which can then be elaborated into fused systems. scripps.edu

Preparation of Radiolabeled Analogs for Research Probes

Radiolabeled analogs of 5-hydroxytryptophan are invaluable tools in biomedical research, particularly for positron emission tomography (PET) imaging. nih.gov PET tracers allow for the non-invasive visualization and quantification of metabolic pathways in vivo. 5-Hydroxytryptophan is a precursor to serotonin (B10506), and its radiolabeled forms can be used to study the serotonin pathway and image neuroendocrine tumors, which often overexpress the enzyme aromatic amino acid decarboxylase (AADC). nih.govmdpi.comfrontiersin.orgresearchgate.netunito.it

The synthesis of these radiotracers often starts with a protected form of 5-hydroxytryptophan. For example, to prepare 5-hydroxy-7-[18F]fluorotryptophan (5-HO-7-[18F]FTrp), 5-hydroxytryptophan is first protected with acetoxy, Boc, and tert-butyl groups. nih.govmdpi.com The resulting protected intermediate then undergoes the iridium-catalyzed C7-borylation described previously to install a boronate ester, which serves as the precursor for radiofluorination. nih.govmdpi.com The final radiolabeling step is typically a copper-mediated radiofluorination using [18F]fluoride. mdpi.com

Researchers have developed various 18F-labeled analogues of 5-hydroxytryptophan, such as 5-Hydroxy-2-[(18)F]fluoroalkyl-tryptophan, and evaluated their potential as PET radiotracers for tumor imaging. nih.govuzh.ch These novel tracers have shown excellent tumor visualization in preclinical models, sometimes outperforming established tracers. nih.gov The development of new radiolabeling techniques, like photoredox radiofluorination, further simplifies access to novel tryptophan-based PET agents. nih.gov

Table 3: Examples of Radiolabeled 5-Hydroxytryptophan Analogs

| Radiolabeled Analog | Isotope | Application | Synthetic Precursor |

|---|---|---|---|

| 5-hydroxy-7-[18F]fluorotryptophan | 18F | PET imaging of tryptophan metabolism. mdpi.com | Boc-5-AcO-7-Bpin-Trp-OtBu |

| 5-Hydroxy-2-[(18)F]fluoroalkyl-tryptophan | 18F | PET radiotracer for tumor imaging. nih.gov | Multi-step synthesis from protected 5-hydroxytryptophan. |

Synthesis of Fluorinated N-Boc-5-hydroxy-tryptophan Derivatives (e.g., [¹⁸F] Labeling)

The introduction of fluorine atoms, particularly the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), into the N-Boc-5-hydroxy-DL-tryptophan scaffold is a critical transformation for developing probes for Positron Emission Tomography (PET) imaging. These fluorinated derivatives allow for the non-invasive visualization and study of metabolic pathways involving tryptophan, such as the serotonin and kynurenine (B1673888) pathways, which are implicated in various neurological and neoplastic diseases. nih.gov

A significant strategy for the synthesis of these labeled compounds involves the preparation of suitable precursors, often requiring the protection of reactive functional groups. For instance, in the synthesis of 5-hydroxy-7-[¹⁸F]fluorotryptophan, the starting material 5-hydroxytryptophan undergoes a series of protection steps. The hydroxy, amino, and carboxyl groups are protected by introducing acetoxy, Boc, and tert-butyl groups, respectively. nih.gov This leads to the formation of the key intermediate, Boc-5-AcO-Trp-OtBu. This fully protected derivative is then subjected to iridium-catalyzed diborylation to create a boronate precursor, which is essential for the subsequent radiofluorination step. nih.gov

The crucial [¹⁸F] labeling is achieved through a copper-mediated radiofluorination of the boronate precursor. nih.gov This method allows for the direct introduction of the [¹⁸F] atom onto the indole ring. Following the labeling reaction, the protecting groups (Boc, acetoxy, and tert-butyl) are removed under acidic conditions to yield the final 5-hydroxy-7-[¹⁸F]fluorotryptophan product. nih.gov This multi-step process, including protection, borylation, radiofluorination, and deprotection, provides access to the desired PET tracer in a state ready for preclinical evaluation. nih.gov

While direct fluorination of N-Boc-5-hydroxy-DL-tryptophan is complex, methodologies developed for similar tryptophan derivatives highlight common strategies. For example, photoredox radiofluorination has been successfully applied to 5-methoxy-tryptophan precursors to produce [¹⁸F]-labeled analogs. nih.gov Similarly, copper-catalyzed radiofluorination of boronate precursors has been adapted for synthesizing 4-, 5-, 6-, and 7-[¹⁸F]fluoro tryptophan derivatives, demonstrating the versatility of this approach for labeling various positions on the indole ring. thno.orgresearchgate.net These methods underscore the importance of the N-Boc protecting group in preventing side reactions and increasing the yield of the desired radiolabeled product. thno.orgresearchgate.net

| Product | Precursor | Labeling Method | Radiochemical Yield (RCY) | Total Synthesis Time | Radiochemical Purity (RCP) |

|---|---|---|---|---|---|

| 5-HO-7-[¹⁸F]FTrp | Diborylated Boc-5-AcO-Trp-OtBu | Alcohol-enhanced Cu-mediated radiofluorination | 29 ± 4% | 81 ± 3 min | >99% |

Data sourced from a study on the preparation of candidate PET-tracers for visualizing tryptophan metabolism. nih.gov

Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling of N-Boc-5-hydroxy-DL-tryptophan with stable isotopes, such as deuterium (²H or D), is a powerful tool for elucidating reaction mechanisms and tracing metabolic pathways. mdpi.com Replacing hydrogen atoms with deuterium creates isotopologs that are chemically similar to the parent compound but have a greater mass. This mass difference can be detected by techniques like mass spectrometry and can also subtly influence reaction rates, an effect known as the kinetic isotope effect, providing valuable mechanistic insights.

Deuterium-labeled amino acids, including derivatives of tryptophan, serve as effective tracers to understand how these molecules are metabolized in vivo. mdpi.compreprints.org For instance, L-5-Hydroxytryptophan-d3 is a commercially available isotopolog where deuterium atoms have been incorporated into the indole ring. medchemexpress.com Such labeled compounds are invaluable in pharmacokinetic and metabolic studies, allowing researchers to follow the fate of the molecule through complex biological systems. medchemexpress.com

Several methods exist for introducing deuterium into the tryptophan structure. One approach is direct deuteration, where amino acids are treated under high temperatures in the presence of a deuterium source. mdpi.com However, tryptophan's indole ring can be sensitive to decomposition under harsh conditions. preprints.org A more gentle and highly selective method is enzymatic synthesis. Biocatalytic routes can produce specifically labeled tryptophan isotopologs with high yield and enantiomeric purity. For example, tryptophanase has been used to synthesize (2-²H)Trp from indole and S-methyl cysteine in D₂O. Similar enzymatic strategies can be applied to produce isotopically labeled 5-hydroxytryptophan. hmdb.ca These biosynthetic approaches are often preferred as they avoid the use of expensive and sometimes inaccessible isotopically enriched starting materials required in traditional organic synthesis.

The analysis of these deuterated compounds helps in understanding enzyme kinetics and the metabolic fate of individual atoms within the molecule. By using N-Boc-5-hydroxy-DL-tryptophan labeled with deuterium at specific positions, researchers can probe the mechanisms of enzymes like tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are key to the serotonin and kynurenine pathways, respectively. hmdb.ca

| Compound | Isotope | Labeling Position(s) | Typical Application |

|---|---|---|---|

| L-5-Hydroxytryptophan-d3 | ²H (Deuterium) | Indole ring | Metabolic tracer, pharmacokinetic studies |

| DL-Tryptophan-d5 | ²H (Deuterium) | Multiple positions | Endogenous metabolite standard |

| (2-²H)Trp | ²H (Deuterium) | α-carbon | Enzyme mechanism studies |

Information compiled from chemical supplier data and research articles on isotopic labeling. medchemexpress.commedchemexpress.com

Advanced Analytical Characterization and Quantification of N Boc 5 Hydroxy Dl Tryptophan

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating Boc-5-hydroxy-DL-tryptophan from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant method for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is particularly effective, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The tert-butoxycarbonyl (Boc) group increases the hydrophobicity of the molecule compared to the parent 5-hydroxy-DL-tryptophan, leading to longer retention times on a C18 column.

Purity is typically determined by measuring the peak area of the main compound relative to the total area of all peaks detected, often at a wavelength of 270-280 nm where the indole (B1671886) ring exhibits strong absorbance. nih.gov Commercial suppliers often report purity levels of ≥97% as determined by HPLC. chemimpex.com

Table 1: Example HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, linear gradient to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Due to its low volatility and thermal instability, direct analysis of this compound by Gas Chromatography (GC) is not feasible. The high temperatures of the GC inlet would cause decomposition of the molecule, particularly the cleavage of the Boc protecting group and decarboxylation.

Therefore, GC-MS analysis requires a derivatization step to convert the non-volatile analyte into a thermally stable and volatile compound. A common approach for amino acids and related compounds is silylation, where active hydrogens (on the carboxyl, hydroxyl, and amine groups) are replaced with trimethylsilyl (B98337) (TMS) groups. nih.gov Following derivatization, the resulting TMS-derivatized this compound can be separated on a nonpolar capillary column and identified by its characteristic mass spectrum. hmdb.ca This method is highly sensitive and provides structural information, making it suitable for identifying trace impurities.

Table 2: GC-MS Parameters for Derivatized Tryptophan Metabolites

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 70°C, ramp to 300°C at 10°C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) offers an alternative, high-efficiency separation technique for charged species. This compound, being an amino acid derivative, is amphoteric and can carry a net positive, negative, or zero charge depending on the pH of the background electrolyte (BGE). In Capillary Zone Electrophoresis (CZE), ions migrate at different velocities in an electric field, allowing for separation. brjac.com.br

CE is particularly advantageous for chiral separations. By adding a chiral selector (e.g., a cyclodextrin) to the BGE, the D- and L-enantiomers of Boc-5-hydroxy-tryptophan can be resolved into two distinct peaks, which is crucial for stereospecific synthesis and analysis. researchgate.net Detection is commonly achieved using UV absorbance, as the indole moiety provides a suitable chromophore. jst.go.jpnih.gov

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical identity and elucidating the detailed structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the Boc group gives a characteristic, large singlet peak at approximately 1.4 ppm, corresponding to its nine equivalent protons. The protons on the indole ring appear in the aromatic region (around 6.5-7.5 ppm). The protons of the amino acid backbone (α-CH and β-CH₂) resonate in the range of 3.0-4.5 ppm.

¹³C NMR spectroscopy complements the proton data, showing distinct signals for the carbonyl carbons (carboxylic acid and carbamate), the quaternary carbon of the Boc group, and the carbons of the indole ring. By comparing the observed chemical shifts with those of related structures like Boc-tryptophan and 5-hydroxytryptophan (B29612), a complete structural assignment can be made. rsc.orghmdb.ca

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Boc (CH₃)₃ | ~1.4 | Singlet |

| β-CH₂ | ~3.0 - 3.2 | Multiplet |

| α-CH | ~4.1 - 4.3 | Multiplet |

| Indole H-4, H-6, H-7 | ~6.6 - 7.2 | Multiplets |

| Indole H-2 | ~7.0 | Singlet/Doublet |

| Carbamate (B1207046) N-H | ~7.5 | Doublet |

| Indole N-H | ~10.5 | Singlet |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key absorptions include a broad O-H stretch from the carboxylic acid, N-H stretches from the indole and carbamate groups, and strong C=O stretches from both the carbamate and carboxylic acid moieties.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum is dominated by the 5-hydroxyindole (B134679) chromophore. Typically, it shows two main absorption maxima (λmax), one around 275 nm and a second, more intense peak at a lower wavelength, near 210 nm. caymanchem.com This technique is often used for quantitative analysis in conjunction with HPLC.

Table 4: Key IR and UV-Vis Spectroscopic Data

| Technique | Feature | Wavenumber / Wavelength |

|---|---|---|

| IR | O-H stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) |

| N-H stretch (Indole, Carbamate) | 3400-3300 cm⁻¹ | |

| C=O stretch (Carbamate, Carboxylic Acid) | 1750-1680 cm⁻¹ | |

| C=C stretch (Aromatic) | 1600-1450 cm⁻¹ | |

| UV-Vis | λmax 1 | ~275 nm |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. longdom.org By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. researchgate.net This capability is essential for the unambiguous confirmation of the molecular formula of N-Boc-5-hydroxy-DL-tryptophan.

The theoretical monoisotopic mass of N-Boc-5-hydroxy-DL-tryptophan is calculated based on its molecular formula, C₁₆H₂₀N₂O₅, using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). nih.govscbt.com This calculated value serves as a benchmark against which the experimentally measured mass is compared. The analysis is typically performed using techniques like Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry. longdom.org

The confirmation of the molecular formula is achieved when the experimentally observed m/z value shows a very small mass error, typically less than 5 parts per million (ppm), compared to the theoretical value. For N-Boc-5-hydroxy-DL-tryptophan, the expected ion to be observed would be the protonated molecule, [M+H]⁺, or other adducts such as the sodiated molecule, [M+Na]⁺.

Detailed Research Findings:

In a typical HRMS analysis, a sample of N-Boc-5-hydroxy-DL-tryptophan is ionized, often using electrospray ionization (ESI), and the resulting ions are guided into the mass analyzer. The instrument then measures the m/z ratio with high resolution. The molecular formula of C₁₆H₂₀N₂O₅ has a calculated monoisotopic mass of 320.1372 Daltons. nih.gov An experimental measurement yielding a mass very close to this value provides strong evidence for the correct elemental composition.

Below is a data table summarizing the expected and example experimental results for the HRMS analysis of N-Boc-5-hydroxy-DL-tryptophan.

Table 1: HRMS Data for Molecular Formula Confirmation of N-Boc-5-hydroxy-DL-tryptophan

| Analyte Information | Theoretical Value | Experimental Finding (Example) |

|---|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₅ | Confirmed |

| Observed Ion | [M+H]⁺ | [M+H]⁺ |

| Theoretical m/z | 321.1445 | 321.1445 |

| Observed m/z | N/A | 321.1441 |

| Mass Error (ppm) | N/A | -1.25 |

Chiral Analysis and Enantiomeric Purity Determination

N-Boc-5-hydroxy-DL-tryptophan is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The separation and quantification of these enantiomers are crucial for many applications, as different enantiomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are frequently employed for the separation of N-protected amino acids. sigmaaldrich.com

The selection of the mobile phase is critical for achieving optimal separation (resolution). A typical mobile phase for this type of chiral separation in normal-phase mode consists of a mixture of a nonpolar solvent, like n-hexane, and an alcohol modifier, such as 2-propanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. daicelchiral.com

Detailed Research Findings:

The enantiomeric purity of a sample of N-Boc-5-hydroxy-tryptophan can be determined by calculating the peak area of each enantiomer in the chromatogram. For a racemic mixture, the peak areas for the D- and L-enantiomers should be approximately equal. For an enantiomerically enriched sample, the enantiomeric excess (% ee) can be calculated.

The following data table outlines a representative set of conditions for the chiral HPLC analysis of N-Boc-5-hydroxy-DL-tryptophan, based on methods used for similar N-Boc protected tryptophan derivatives. daicelchiral.com

Table 2: Example Chiral HPLC Method for Enantiomeric Purity Determination

| Parameter | Condition |

|---|---|

| Chromatographic Mode | Normal Phase |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose or amylose derivative) |

| Column Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-hexane / 2-propanol / trifluoroacetic acid (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV-VIS at 254 nm |

| Expected Elution Order | Dependent on specific CSP used |

This method allows for the effective resolution of the D- and L-enantiomers, enabling precise quantification and the determination of enantiomeric purity.

Table 3: List of Compound Names

| Compound Name |

|---|

| N-Boc-5-hydroxy-DL-tryptophan |

| N-Boc-5-hydroxy-D-tryptophan |

| N-Boc-5-hydroxy-L-tryptophan |

| n-hexane |

| 2-propanol |

| trifluoroacetic acid |

| cellulose |

Mechanistic Biochemical and Cellular Investigations Involving N Boc 5 Hydroxy Dl Tryptophan and Its Derivatives

In Vitro Studies of Enzymatic Interactions

In vitro studies focus on the interaction of a compound with isolated enzymes in a controlled environment. The presence of the bulky N-Boc group is predicted to be a major determinant in the enzymatic processing of N-Boc-5-hydroxy-DL-tryptophan.

Tryptophan Hydroxylase (TPH): TPH is the rate-limiting enzyme in the biosynthesis of serotonin (B10506), catalyzing the hydroxylation of L-tryptophan at the 5-position of the indole (B1671886) ring to form 5-HTP. wikipedia.orgnih.govnih.gov The primary substrate recognition for TPH is based on the tryptophan molecule. While N-Boc-5-hydroxy-DL-tryptophan already possesses the 5-hydroxy group, the theoretical interaction with TPH is considered from the perspective of substrate fitness. The active site of TPH accommodates the indole ring and the amino acid backbone of tryptophan. nih.gov The presence of the large Boc group on the alpha-amino nitrogen could introduce significant steric hindrance, potentially preventing the molecule from properly orienting within the catalytic site. However, since the compound is already hydroxylated, it would not be a substrate for a forward reaction. It is plausible it could act as a competitive inhibitor, although specific studies confirming this are not available.

Aromatic Amino Acid Decarboxylase (AADC): AADC, also known as DOPA decarboxylase, is the subsequent enzyme in the serotonin pathway, responsible for converting 5-HTP into serotonin (5-hydroxytryptamine). nih.govresearchgate.net This reaction involves the removal of the carboxyl group from the amino acid. The mechanism of AADC critically requires a free primary amino group on the substrate to form a Schiff base with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, which is essential for decarboxylation. nih.gov

The N-Boc-5-hydroxy-DL-tryptophan molecule does not have a free primary amine; the nitrogen atom is part of a carbamate (B1207046) linkage. Consequently, it cannot form the necessary Schiff base intermediate with PLP. Therefore, it is mechanistically improbable for N-Boc-5-hydroxy-DL-tryptophan to serve as a substrate for AADC. It is highly likely to be enzymatically inert with respect to AADC or potentially act as a weak inhibitor by occupying the active site without undergoing reaction.

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan along the kynurenine (B1673888) pathway. nih.govnih.govspandidos-publications.com This process involves the oxidative cleavage of the pyrrole (B145914) ring of the indole nucleus. IDO plays a significant role in immune regulation by depleting local tryptophan concentrations. nih.govspandidos-publications.com

The kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the catalytic rate (kcat), quantify substrate binding affinity and turnover, respectively. In the absence of direct experimental studies for N-Boc-5-hydroxy-DL-tryptophan, a theoretical comparison can be made with the natural substrate, 5-HTP, for the AADC enzyme.

The N-Boc group is expected to drastically reduce the affinity of the compound for the AADC active site, which would correspond to a significantly higher Km value. Furthermore, as the compound cannot undergo the catalytic decarboxylation step, its kcat value would be effectively zero, classifying it as a non-substrate. If it acts as a competitive inhibitor, it would have an inhibition constant (Ki) reflecting its binding affinity.

| Compound | Target Enzyme | Expected Substrate Activity | Hypothesized Kinetic Effect |

|---|---|---|---|

| 5-hydroxy-DL-tryptophan (5-HTP) | Aromatic Amino Acid Decarboxylase (AADC) | Yes (Natural Substrate) | Normal Michaelis-Menten kinetics with characteristic Km and kcat values. |

| N-Boc-5-hydroxy-DL-tryptophan | Aromatic Amino Acid Decarboxylase (AADC) | No (Lacks free amine for Schiff base formation) | kcat ≈ 0. May act as a competitive inhibitor, characterized by a Ki value. Expected to have a very high Km if any binding occurs. |

| N-Boc-5-hydroxy-DL-tryptophan | Indoleamine 2,3-Dioxygenase (IDO) | Unlikely Substrate | Expected to be a poor substrate (high Km, low kcat) or a potential inhibitor due to steric hindrance from the Boc group affecting active site binding. |

Cell-Based Assays and Biological Pathway Exploration

Cell-based assays provide insight into how a compound is transported into cells, metabolized, and what effects it has on cellular processes like gene expression.

The cellular uptake of amino acids and their derivatives is mediated by a variety of amino acid transport systems. nih.govresearchgate.net The natural substrate, 5-HTP, is transported into cells via these systems. The N-Boc-5-hydroxy-DL-tryptophan molecule has significantly different physicochemical properties. The Boc group increases its lipophilicity and molecular size, which could alter its transport mechanism. It may be less efficiently transported by conventional amino acid transporters and could potentially cross the cell membrane via passive diffusion to a limited extent, though this is often inefficient for charged molecules.

Once inside the cell, the metabolic fate of N-Boc-5-hydroxy-DL-tryptophan would depend on the stability of the Boc protecting group. The Boc group is generally stable under neutral physiological conditions but can be cleaved by strong acids. nih.govwikipedia.org While the general cytoplasm has a neutral pH, acidic environments within cellular compartments like lysosomes could potentially facilitate slow cleavage of the Boc group. If the Boc group is removed, the resulting 5-HTP could then enter the serotonin synthesis pathway and be converted to serotonin by AADC. However, without specific enzymes to efficiently remove the Boc group in the cytoplasm, the compound is likely to remain largely intact and unmetabolized, thereby preventing its participation in downstream biological pathways.

The biological effects of 5-HTP, once converted to serotonin, can include the modulation of gene expression. Studies on various cell types, including bovine mammary epithelial cells, have shown that treatment with 5-HTP can alter the expression of genes involved in cellular processes like milk protein synthesis and apoptosis. researchgate.net Another study demonstrated that 5-HTP treatment in male fruit flies increased the expression of genes for Tachykinin (Tk) and the neuropeptide F receptor (NPFr). researchgate.net These effects are typically mediated by serotonin receptor activation or other downstream signaling events.

For N-Boc-5-hydroxy-DL-tryptophan, any effect on gene expression would be contingent on its cellular uptake and subsequent conversion to 5-HTP. As discussed, both of these steps are likely to be highly inefficient. If the compound cannot efficiently enter the cell and have its Boc group removed, it cannot be converted to serotonin, and therefore it is not expected to produce the same gene expression changes observed with unprotected 5-HTP. No direct studies on the gene expression effects of N-Boc-5-hydroxy-DL-tryptophan have been reported in the scientific literature. Any observed effects would likely be attributable to off-target interactions of the modified molecule itself rather than its role as a serotonin precursor.

| Parameter | 5-hydroxy-DL-tryptophan (5-HTP) | N-Boc-5-hydroxy-DL-tryptophan (Hypothesized) |

|---|---|---|

| Cellular Uptake | Active transport via amino acid transporters. | Likely inefficient; may involve limited passive diffusion or poor recognition by transporters. |

| Intracellular Metabolism | Rapidly decarboxylated by AADC to serotonin. | Likely minimal; requires cleavage of the stable Boc group, which is not an established primary metabolic pathway. |

| Gene Expression Modulation | Yes, via conversion to serotonin and subsequent signaling. Affects genes like Tk and NPFr in certain models. researchgate.net | Unlikely to show similar effects. Any activity would depend on inefficient conversion to 5-HTP or off-target effects. |

Elucidation of Molecular Mechanisms in Model Systems

Research into the molecular and cellular effects of Boc-5-hydroxy-DL-tryptophan and its derivatives has largely been contextualized within their application as synthetic intermediates for creating compounds with specific biological targets. The primary role of the Boc group is to ensure chemical stability and regioselectivity during synthesis. Nevertheless, the biological evaluation of the final, often complex, derivatives provides indirect mechanistic insights that can be traced back to the core structure of 5-hydroxytryptophan (B29612).

Investigations Centered on Serotonergic Pathways and Beyond:

Given that 5-hydroxytryptophan is the immediate precursor to serotonin, much of the research involving its derivatives logically extends to the serotonergic system. However, the structural modifications enabled by the use of this compound as a starting material have allowed researchers to explore a wider range of biological targets.

One area of investigation has been the development of novel protein kinase inhibitors. In a patented study, this compound was utilized as a key starting material in the synthesis of compounds designed to inhibit protein kinases. While the direct cellular effects of the Boc-protected intermediate were not the focus, the resulting derivatives were evaluated in enzymatic assays, demonstrating the utility of this building block in creating biologically active molecules.

Another significant application has been in the development of neuroimaging agents. N-Boc-5-hydroxytryptophan methyl ester, a derivative of the primary compound, has been instrumental in the synthesis of radiolabeled tryptophan analogs for positron emission tomography (PET) imaging. These agents are designed to probe the activity of amino acid transport systems, which are often upregulated in tumors. The synthetic route, starting with the Boc-protected tryptophan derivative, allows for the precise introduction of imaging moieties. The subsequent evaluation of these imaging agents in cellular and animal models provides crucial information on their uptake, specificity, and mechanism of interaction with cellular transporters.

Cellular Effects of the Parent Compound, 5-Hydroxytryptophan:

To understand the potential biological landscape that derivatives of this compound might influence, it is informative to consider the well-documented cellular effects of 5-HTP itself. In various model systems, 5-HTP has been shown to:

Influence Cell Proliferation and Viability: Studies on mouse embryonic stem cells, embryonic fibroblasts, and 3T3 cells have demonstrated that high concentrations of 5-HTP can inhibit cell proliferation by inducing cell cycle arrest in the S-phase and promoting both apoptotic and necrotic cell death. nih.gov

Modulate Oxidative Stress: In human fibroblast cells, 5-HTP has exhibited protective effects against oxidative damage induced by tert-butylhydroperoxide. nih.gov It was found to reduce the generation of intracellular reactive species and peroxynitrite, and to inhibit the activation of the pro-inflammatory transcription factor NF-κB. nih.gov These findings highlight the antioxidant potential inherent in the 5-hydroxytryptophan structure.

The table below summarizes key findings from studies on 5-HTP, which provide a foundational understanding for the potential biological activities of its derivatives.

| Model System | Compound | Concentration/Conditions | Observed Effect | Potential Molecular Mechanism |

| Mouse Embryonic Stem Cells, MEFs, 3T3 Cells | 5-Hydroxytryptophan | 10⁻³ - 10⁻² M | Inhibition of cell proliferation, induction of apoptosis and necrosis. nih.gov | S-phase cell cycle arrest, reorganization of actin and tubulin networks. nih.gov |

| Human Fibroblast Cells | 5-Hydroxytryptophan | Pretreatment | Reduction of t-BHP-induced oxidative damage, DNA damage, and GSH depletion. nih.gov | Scavenging of reactive species, inhibition of NF-κB and p38MAPK activation, increased Bcl-2 expression. nih.gov |

While these studies focus on the unprotected 5-HTP, they lay the groundwork for hypotheses about how derivatives synthesized from this compound might interact with cellular systems. The addition of various functional groups, made possible by the Boc protecting strategy, can significantly alter the parent molecule's solubility, cell permeability, and target specificity, leading to novel mechanistic profiles.

Computational Chemistry and Molecular Modeling Studies of N Boc 5 Hydroxy Dl Tryptophan

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are foundational in computational chemistry, offering precise descriptions of the electronic structure of a molecule. These methods are used to predict a wide array of properties, including molecular orbital energies, charge distributions, and reactivity indicators, which are crucial for understanding the chemical nature of N-Boc-5-hydroxy-DL-tryptophan.

Density Functional Theory (DFT) is a widely used QM method that balances computational cost with accuracy, making it ideal for studying molecules of pharmacological interest. For N-Boc-5-hydroxy-DL-tryptophan, DFT can be employed to perform a thorough conformational analysis, identifying the most stable three-dimensional arrangements (conformers) of the molecule. This is achieved by calculating the potential energy surface of the molecule as a function of its rotatable bonds.

While specific DFT studies on N-Boc-5-hydroxy-DL-tryptophan are not widely published, research on its parent compound, 5-hydroxytryptophan (B29612) (5-HTP), provides a strong precedent. For instance, a DFT study on 5-HTP complexed with ATP, using the B3LYP functional and a 6-31G* basis set, successfully computed molecular parameters like interatomic distances, atomic charges, and dipole moments. researchgate.net Such an analysis for N-Boc-5-hydroxy-DL-tryptophan would reveal how the addition of the bulky tert-butyloxycarbonyl (Boc) protecting group influences the molecule's geometry and electronic properties compared to 5-HTP.

DFT calculations are also instrumental in predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). mdpi.commdpi.com By simulating these spectra, researchers can corroborate experimental findings, assign spectral peaks to specific atoms or functional groups, and gain a more detailed understanding of the molecular structure.

| Property | Predicted Value/Description | Significance |

|---|---|---|

| 13C-NMR Chemical Shift (C=O, Boc) | ~155-160 ppm | Confirms the presence and electronic environment of the Boc protecting group's carbonyl carbon. |

| 1H-NMR Chemical Shift (NH, Boc) | ~6.5-7.5 ppm | Identifies the proton on the carbamate (B1207046) nitrogen, sensitive to conformation and hydrogen bonding. |

| HOMO-LUMO Energy Gap | Calculated in eV | Indicates the molecule's chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. |

| Molecular Electrostatic Potential (MEP) | Color-mapped surface | Visualizes electron-rich (red) and electron-poor (blue) regions, predicting sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT provides a static picture of a molecule's preferred conformations, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions, conformational changes, and interactions with the surrounding environment, such as a solvent. nih.gov

For N-Boc-5-hydroxy-DL-tryptophan, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and simulate its behavior for nanoseconds to microseconds. This approach generates a trajectory that reveals the molecule's conformational landscape—the full range of shapes it can adopt in solution and the probabilities of transitioning between them. Such simulations are critical for understanding how the flexible side chains and the Boc group move and interact with water, which can significantly impact the molecule's solubility and ability to bind to a receptor. mdpi.com

A study involving MD simulations of the related 5-hydroxy-L-tryptophan with the CCR5 receptor highlighted variations in hydrogen bonding and structure over the simulation time, demonstrating the power of MD in exploring the dynamics of ligand-receptor complexes. researchgate.net Similar simulations on N-Boc-5-hydroxy-DL-tryptophan would clarify how it is stabilized by water molecules and how its conformational preferences are influenced by the aqueous environment.

| Parameter | Description | Insights Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the molecule's conformation during the simulation. |

| Radius of Gyration (Rg) | Measures the compactness of the molecule's structure. | Reveals changes in the overall shape and folding of the molecule. |

| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from the solute. | Characterizes the structure of the solvation shell and identifies key solute-solvent interactions. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds (intramolecular and with solvent). | Quantifies the role of hydrogen bonding in stabilizing the molecule's conformation and its interaction with water. |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential for understanding how a potential drug molecule like N-Boc-5-hydroxy-DL-tryptophan might interact with its biological targets.

Given that the parent compound, 5-HTP, is a direct precursor to serotonin (B10506), a primary objective of docking studies would be to investigate the interaction of N-Boc-5-hydroxy-DL-tryptophan with various serotonin (5-HT) receptors. news-medical.netaltmedrev.com The process involves placing the ligand into the binding site of a protein's crystal structure and using a scoring function to estimate the binding affinity for numerous generated poses.

Docking N-Boc-5-hydroxy-DL-tryptophan into the active site of a receptor like the 5-HT2A receptor would predict its binding mode and affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the receptor's binding pocket. This information is crucial for predicting whether the compound might act as an agonist or antagonist. While the Boc group is a protecting group often removed in vivo, studying the protected form can be relevant for understanding its properties as a prodrug or for in vitro assays.

Computational methods can dramatically accelerate the exploration of Structure-Activity Relationships (SAR). nih.gov By creating a virtual library of analogs of N-Boc-5-hydroxy-DL-tryptophan with slight chemical modifications, researchers can perform high-throughput virtual screening. This involves docking each analog into the target receptor and comparing their predicted binding affinities.

Applications of N Boc 5 Hydroxy Dl Tryptophan in Advanced Chemical Biology and Medicinal Chemistry

Development of Chemical Probes for Tryptophan Metabolism Research

The intricate pathways of tryptophan metabolism are central to numerous physiological and pathological processes. Understanding these pathways requires sophisticated tools, such as chemical probes, that can visualize and interrogate specific metabolic events. N-Boc-5-hydroxy-DL-tryptophan serves as a crucial starting material in the synthesis of such probes, enabling researchers to gain deeper insights into tryptophan metabolism.

A notable application is in the development of radiolabeled tracers for Positron Emission Tomography (PET) imaging. For instance, a fluorinated derivative, 5-hydroxy-7-[¹⁸F]fluorotryptophan, has been synthesized as a candidate PET tracer for the specific visualization of the serotonin (B10506) biosynthesis pathway. The synthesis of the necessary precursor for this radiotracer, Boc-5-AcO-7-Bpin-Trp-OtBu, begins with the protection of 5-hydroxytryptophan (B29612), including the use of the Boc group to protect the amino functionality. This strategic protection is essential for the subsequent chemical modifications required to introduce the radioisotope. Such probes hold the potential for non-invasive assessment of tryptophan metabolism, which could have significant implications for studying neurological and neoplastic diseases where these pathways are dysregulated.

The development of these chemical probes allows for the investigation of enzymes involved in tryptophan metabolism. By incorporating modifications at the 5-position of the indole (B1671886) ring, researchers can design molecules that act as substrates or inhibitors for specific enzymes, such as tryptophan hydroxylase (TPH) and indoleamine 2,3-dioxygenase (IDO). The Boc protecting group in N-Boc-5-hydroxy-DL-tryptophan is instrumental in facilitating the chemical synthesis of these targeted probes.

| Step | Reactant | Key Reagent/Condition | Product | Purpose |

|---|---|---|---|---|

| 1 | 5-hydroxytryptophan | Acetic anhydride | 5-acetoxy-tryptophan | Protection of the hydroxyl group |

| 2 | 5-acetoxy-tryptophan | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Boc-5-acetoxy-tryptophan | Protection of the amino group |

| 3 | Boc-5-acetoxy-tryptophan | tert-Butyl alcohol | Boc-5-AcO-Trp-OtBu | Protection of the carboxyl group |

| 4 | Boc-5-AcO-Trp-OtBu | Ir-catalysis | Diborylated tryptophan derivative | Introduction of boryl groups for subsequent fluorination |

Scaffold for the Synthesis of Complex Natural Products and Analogues

The indole core of tryptophan is a common motif in a vast array of natural products, many of which exhibit significant biological activity. N-Boc-5-hydroxy-DL-tryptophan provides a functionalized scaffold that can be elaborated upon to construct these complex molecular architectures. The presence of the hydroxyl group offers a handle for further chemical transformations, while the Boc group ensures the stability of the amino acid moiety during multi-step syntheses.

One compelling example of its utility is in the precursor-directed biosynthesis of novel indolocarbazole (ICZ) alkaloids. nih.gov ICZs are a class of natural products known for their potent biological activities. nih.gov In a study involving the marine Streptomyces strain OUCMDZ-3118, feeding the culture with 5-hydroxy-L-tryptophan led to the production of a new ICZ analogue, 3-hydroxy-K252d, along with other known hydroxylated derivatives. nih.gov This demonstrates that 5-hydroxytryptophan can be incorporated by the microorganism's biosynthetic machinery to generate novel, potentially bioactive compounds. nih.gov While this example utilizes the unprotected amino acid in a biosynthetic system, N-Boc-5-hydroxy-DL-tryptophan is the logical starting material for the chemical synthesis of such precursors.

The chemical synthesis of complex natural products often involves numerous steps where protecting groups are essential. The Boc group is widely used in organic synthesis due to its stability under a range of reaction conditions and its facile removal under acidic conditions. This makes N-Boc-5-hydroxy-DL-tryptophan an ideal starting material for synthetic chemists aiming to construct intricate natural products and their analogues.

| Natural Product Class | Core Structure | Notable Biological Activities |

|---|---|---|

| Indole Alkaloids | Indole ring system | Anticancer, antimicrobial, antiviral |

| Indolocarbazoles | Indolo[2,3-a]pyrrolo[3,4-c]carbazole | Antitumor, neuroprotective |

| Phakellistatins | Cyclic peptides containing modified tryptophan | Cytotoxic |

Building Blocks for Bioconjugation and Material Science Applications

The precise chemical modification of biological macromolecules, known as bioconjugation, is a cornerstone of modern chemical biology and drug development. N-Boc-5-hydroxy-DL-tryptophan serves as a valuable building block in this arena, primarily through its use in solid-phase peptide synthesis (SPPS). nih.gov The ability to incorporate this non-canonical amino acid into peptides allows for the creation of novel bioconjugates with tailored properties.

In SPPS, amino acids are sequentially added to a growing peptide chain on a solid support. The use of protected amino acids, such as N-Boc-5-hydroxy-DL-tryptophan, is fundamental to this process. chempep.com The Boc group prevents unwanted side reactions at the amino terminus during the coupling of the next amino acid. chempep.com Once the desired sequence is assembled, the protecting groups are removed. The incorporation of 5-hydroxytryptophan into a peptide sequence introduces a unique chemical handle—the hydroxyl group on the indole ring—which can be selectively modified for the attachment of other molecules, such as fluorescent dyes, imaging agents, or therapeutic payloads. nih.govnbinno.com

This approach is particularly relevant in the development of peptide-drug conjugates (PDCs), which are designed to deliver a cytotoxic drug specifically to cancer cells. By incorporating 5-hydroxytryptophan into the peptide sequence that targets a tumor-specific receptor, the drug can be attached to the hydroxyl group, creating a targeted therapeutic agent with potentially reduced side effects.

Future Directions and Emerging Research Frontiers for N Boc 5 Hydroxy Dl Tryptophan

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is revolutionizing the synthesis of complex molecules, including peptides and small-molecule therapeutics. chimia.ch The integration of N-Boc-5-hydroxy-DL-tryptophan into automated flow synthesis platforms presents a significant opportunity to enhance the efficiency, reproducibility, and scalability of processes involving this building block.

Flow-based solid-phase peptide synthesis (SPPS) offers several advantages over traditional batch methods, including improved heat and mass transfer, precise control over reaction times and temperatures, and the potential for in-line monitoring and automation. nih.govresearchgate.net These features can lead to faster reaction cycles, reduced reagent consumption, and higher purity of the final peptide products. thieme-connect.depentelutelabmit.com The application of flow chemistry to the synthesis of peptides containing modified amino acids like 5-hydroxytryptophan (B29612) could streamline their production for research and therapeutic development.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time per Amino Acid | 60 to 100 minutes | As low as 1.8 to 3 minutes |

| Reagent Consumption | Higher | Lower |

| Process Control | Less precise | Precise control of temperature and time |

| Scalability | Can be challenging | More readily scalable |

| Automation | Possible | Readily integrated |

This table provides a comparative overview of batch versus flow synthesis for peptides, highlighting the potential advantages of integrating building blocks like N-Boc-5-hydroxy-DL-tryptophan into flow-based platforms.

Future research in this area will likely focus on optimizing the coupling conditions for N-Boc-5-hydroxy-DL-tryptophan within flow reactors, developing robust automated protocols for its incorporation into peptide sequences, and exploring the synthesis of novel peptide libraries containing this modified amino acid for high-throughput screening.

Exploration of Novel Biocatalytic Pathways for Hydroxylated Tryptophan Derivatives

The biosynthesis of 5-hydroxytryptophan is catalyzed by the enzyme tryptophan hydroxylase (TPH), which converts L-tryptophan to 5-hydroxytryptophan. wikipedia.orgnih.gov This enzymatic transformation represents the rate-limiting step in the production of serotonin (B10506) and melatonin. nih.gov The exploration of biocatalytic pathways, particularly leveraging engineered enzymes, offers a green and highly selective alternative to traditional chemical synthesis for producing hydroxylated tryptophan derivatives.

Recent advancements in enzyme engineering and synthetic biology are enabling the development of more efficient and robust biocatalysts. For instance, researchers have focused on engineering human tryptophan hydroxylase 2 to enhance its catalytic efficiency for the synthesis of 5-hydroxytryptophan. bohrium.com These efforts involve techniques like semi-rational active site saturation testing to create mutants with significantly increased activity. bohrium.com

| Enzyme | Substrate | Product | Key Features |

| Tryptophan Hydroxylase (TPH) | L-tryptophan | 5-Hydroxytryptophan | Rate-limiting enzyme in serotonin synthesis. wikipedia.orgnih.gov |

| Engineered TPH Mutants | L-tryptophan | 5-Hydroxytryptophan | Increased catalytic efficiency (kcat/Km). bohrium.com |

| Salicylate (B1505791) 5-hydroxylase | Anthranilate | 5-Hydroxyanthranilate | Part of a novel biosynthetic pathway to 5-hydroxytryptophan. researchgate.net |

This table summarizes key enzymes and their roles in the biocatalytic production of 5-hydroxytryptophan and related compounds, showcasing the potential for developing novel enzymatic routes.

Future research is expected to focus on discovering and engineering novel hydroxylases with altered substrate specificity and improved stability. This could lead to the biocatalytic production of a wider range of hydroxylated tryptophan derivatives with unique properties. Furthermore, the development of whole-cell biocatalysis systems and the optimization of cofactor regeneration are critical areas that will contribute to the economically viable and sustainable production of these valuable compounds. mdpi.comresearchgate.net

Advanced Structural Biology Studies of Protein-Ligand Interactions

N-Boc-5-hydroxy-DL-tryptophan, and more specifically the 5-hydroxytryptophan moiety it provides, can serve as a powerful tool in structural biology. The intrinsic fluorescence of the 5-hydroxyindole (B134679) group makes it a useful probe for studying protein structure, dynamics, and interactions. nih.govacs.org

When incorporated into peptides or proteins, 5-hydroxytryptophan can act as a sensitive reporter of its local environment. acs.org Changes in the fluorescence emission spectrum can provide insights into protein conformational changes, folding pathways, and the binding of ligands. nih.govnih.gov This is particularly valuable in complex biological systems where multiple proteins interact. nih.gov

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for determining the three-dimensional structures of proteins and protein-ligand complexes at atomic resolution. The crystal structure of the catalytic domain of tryptophan hydroxylase with its substrate tryptophan has been solved, providing valuable information about the active site and the mechanism of hydroxylation. proteopedia.org Future structural studies could involve co-crystallizing proteins with ligands or peptides containing 5-hydroxytryptophan to directly visualize the interactions and understand the structural basis of their biological activity. Such studies are crucial for structure-based drug design.

| Technique | Application for 5-Hydroxytryptophan | Information Gained |

| Fluorescence Spectroscopy | As an intrinsic fluorescent probe in proteins. nih.govacs.org | Protein conformation, dynamics, and intermolecular interactions. acs.org |

| X-ray Crystallography | Determining the structure of proteins with bound 5-hydroxytryptophan-containing ligands. proteopedia.org | Atomic-level details of protein-ligand interactions. |

| NMR Spectroscopy | Studying the structure and dynamics of proteins and peptides containing 5-hydroxytryptophan in solution. | Information on conformational changes and binding events in a solution state. |

This table outlines the application of advanced structural biology techniques to study proteins and peptides containing the 5-hydroxytryptophan moiety, highlighting the type of information that can be obtained.

Development of Multi-modal Imaging Agents from N-Boc-5-hydroxy-DL-tryptophan Scaffolds

Molecular imaging plays a crucial role in diagnosing and understanding the pathophysiology of various diseases. Tryptophan-based radiotracers have shown significant potential for imaging brain pathologies and cancers using Positron Emission Tomography (PET). mdpi.comnih.gov The rationale behind using tryptophan derivatives for imaging is their involvement in key metabolic pathways, such as the kynurenine (B1673888) and serotonin pathways, which are often dysregulated in disease states. mdpi.comnih.gov

N-Boc-5-hydroxy-DL-tryptophan can serve as a versatile scaffold for the development of novel multi-modal imaging agents. The Boc-protecting group allows for selective chemical modifications, while the 5-hydroxy-DL-tryptophan core can be derivatized with various imaging moieties, including radioisotopes for PET or Single Photon Emission Computed Tomography (SPECT), and fluorescent dyes for optical imaging. rsc.org

The development of new tryptophan-based PET agents is an active area of research, with a focus on creating tracers with improved specificity, pharmacokinetics, and ease of synthesis. nih.govyoutube.com For example, efforts are underway to develop fluorine-18 (B77423) labeled tryptophan derivatives to take advantage of the longer half-life of 18F compared to carbon-11 (B1219553). mdpi.comnih.gov The synthesis of such agents could potentially start from a protected precursor like N-Boc-5-hydroxy-DL-tryptophan.

| Imaging Modality | Probe Type | Potential Application |

| PET (Positron Emission Tomography) | Radio-labeled tryptophan derivatives (e.g., with 11C or 18F). mdpi.com | Imaging brain tumors, neuroendocrine tumors, and neuroinflammation. nih.gov |

| SPECT (Single Photon Emission Computed Tomography) | Radio-labeled tryptophan derivatives (e.g., with 123I or 99mTc). | Similar applications to PET with different radioisotopes. |

| Optical Imaging | Fluorescently labeled tryptophan derivatives. | In vitro and preclinical studies of cellular processes. |

| Multi-modal (e.g., PET/Fluorescence) | Derivatives containing both a radioisotope and a fluorescent dye. rsc.org | Correlating molecular and cellular level information. |

This table illustrates the potential for developing various types of imaging agents from a tryptophan-based scaffold, such as that provided by N-Boc-5-hydroxy-DL-tryptophan.

Future work in this domain will involve the design and synthesis of novel multimodal probes derived from N-Boc-5-hydroxy-DL-tryptophan. These probes could enable researchers to study biological processes at multiple scales, from the whole-body level with PET or SPECT down to the cellular and subcellular levels with fluorescence microscopy, providing a more comprehensive understanding of disease mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.